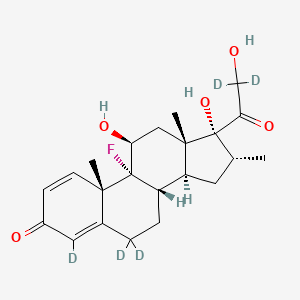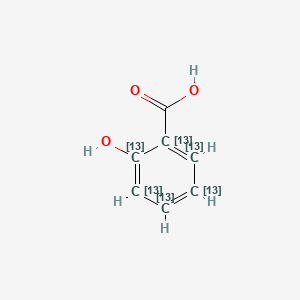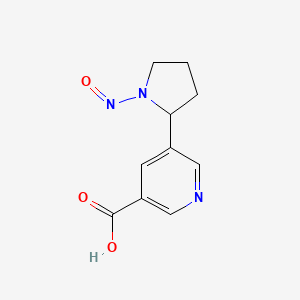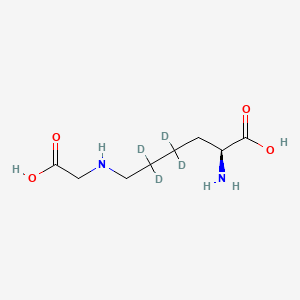
Acetildenafil-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetildenafil-d8 is a deuterated analog of Acetildenafil, a synthetic compound that acts as a phosphodiesterase inhibitor. It is primarily used in scientific research, particularly in the fields of neurology and pharmacology. The molecular formula of this compound is C25H26D8N6O3, and it has a molecular weight of 474.63 .
Preparation Methods
The synthesis of Acetildenafil-d8 involves several steps, including acid-catalyzed or metal-catalyzed reactionsSpecific reaction conditions and reagents are used to achieve the desired isotopic labeling . Industrial production methods may involve large-scale chemical synthesis with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Acetildenafil-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Acetildenafil-d8 is widely used in scientific research due to its ability to inhibit phosphodiesterase enzymes. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of phosphodiesterase inhibitors.
Biology: Employed in cellular and molecular biology research to investigate signal transduction pathways involving cyclic nucleotides.
Medicine: Utilized in pharmacological studies to explore potential therapeutic applications for conditions such as erectile dysfunction and cardiovascular diseases.
Industry: Applied in the development of new drugs and therapeutic agents
Mechanism of Action
Acetildenafil-d8 exerts its effects by inhibiting phosphodiesterase enzymes, particularly phosphodiesterase type 5. This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), which in turn promotes smooth muscle relaxation and vasodilation. The molecular targets of this compound include the active sites of phosphodiesterase enzymes, where it binds and prevents the breakdown of cGMP .
Comparison with Similar Compounds
Acetildenafil-d8 is similar to other phosphodiesterase inhibitors such as Sildenafil, Tadalafil, and Vardenafil. it is unique due to its deuterated structure, which provides enhanced stability and allows for more precise analytical studies. Similar compounds include:
Sildenafil: A well-known phosphodiesterase inhibitor used to treat erectile dysfunction.
Tadalafil: Another phosphodiesterase inhibitor with a longer duration of action.
Vardenafil: A phosphodiesterase inhibitor with a similar mechanism of action but different pharmacokinetic properties
This compound’s uniqueness lies in its isotopic labeling, which makes it a valuable tool in research settings for studying the pharmacokinetics and pharmacodynamics of phosphodiesterase inhibitors.
Properties
IUPAC Name |
5-[2-ethoxy-5-[2-(2,2,3,3,5,5,6,6-octadeuterio-4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O3/c1-5-8-19-22-23(29(4)28-19)25(33)27-24(26-22)18-15-17(9-10-21(18)34-7-3)20(32)16-31-13-11-30(6-2)12-14-31/h9-10,15H,5-8,11-14,16H2,1-4H3,(H,26,27,33)/i11D2,12D2,13D2,14D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBRQNALHKQCAI-FUEQIQQISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC)([2H])[2H])([2H])[2H])CC(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxy(1,2,3-13C3)propyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B563851.png)

![[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5](/img/structure/B563855.png)

![3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563857.png)







